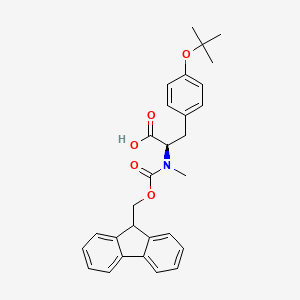![molecular formula C10H14N6O B1446168 3-Etil-5-(1-pirrolidin-3-il-1H-[1,2,3]triazol-4-il)-[1,2,4]oxadiazol CAS No. 1710195-54-2](/img/structure/B1446168.png)
3-Etil-5-(1-pirrolidin-3-il-1H-[1,2,3]triazol-4-il)-[1,2,4]oxadiazol
Descripción general
Descripción
3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole is a useful research compound. Its molecular formula is C10H14N6O and its molecular weight is 234.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
Los 1,2,3-triazoles han encontrado amplias aplicaciones en el descubrimiento de fármacos . Son parte de bloques de construcción esenciales como aminoácidos, nucleótidos, etc. . Muchos compuestos medicinales prominentes que tienen un núcleo de 1,2,3-triazol están disponibles en el mercado, como el fármaco anticonvulsivo Rufinamida, el antibiótico cefalosporínico de amplio espectro cefatrizina, el fármaco anticancerígeno carboxiamidotriazol y el antibiótico β β -lactámico tazobactam .
Síntesis orgánica
Los 1,2,3-triazoles se utilizan en la síntesis orgánica . Tienen alta estabilidad química y generalmente son inertes a la hidrólisis ácida o básica, así como a las condiciones oxidantes y reductoras incluso a alta temperatura .
Química de polímeros
En el campo de la química de polímeros, los 1,2,3-triazoles se utilizan debido a su alta estabilidad química y fuerte momento dipolar .
Química supramolecular
Los 1,2,3-triazoles se utilizan en la química supramolecular . Tienen un fuerte momento dipolar y capacidad de enlace de hidrógeno, lo que los hace útiles en este campo .
Bioconjugación
Los 1,2,3-triazoles se utilizan en bioconjugación . Se pueden utilizar para unir dos moléculas, lo que es útil en la investigación biológica y el desarrollo de fármacos .
Biología química
En el campo de la biología química, los 1,2,3-triazoles se utilizan debido a su alta estabilidad química y fuerte momento dipolar .
Imágenes fluorescentes
Los 1,2,3-triazoles se utilizan en imágenes fluorescentes . Se pueden utilizar para crear sondas fluorescentes para la obtención de imágenes de sistemas biológicos .
Ciencia de materiales
En la ciencia de los materiales, los 1,2,3-triazoles se utilizan debido a su alta estabilidad química y fuerte momento dipolar .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to exhibit neuroprotective and anti-inflammatory properties . Therefore, it is plausible that this compound may also target neuronal cells and inflammatory pathways.
Mode of Action
Based on the properties of similar compounds, it may interact with its targets to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in cells . These interactions could lead to reduced inflammation and enhanced neuroprotection.
Biochemical Pathways
Similar compounds have been shown to inhibit the endoplasmic reticulum (er) stress pathway and the nf-kb inflammatory pathway . Therefore, it is plausible that this compound may also affect these pathways, leading to downstream effects such as reduced inflammation and enhanced neuroprotection.
Result of Action
Similar compounds have been shown to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and the apoptosis marker cleaved caspase-3 in human neuronal cells . Therefore, it is plausible that this compound may also have similar effects.
Análisis Bioquímico
Biochemical Properties
3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole plays a significant role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as alpha-glucosidase and alpha-amylase, which are involved in carbohydrate metabolism . The inhibition of these enzymes can lead to a decrease in glucose production, making this compound a potential candidate for antidiabetic therapies. Additionally, 3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole has been found to interact with various proteins involved in cell signaling pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of 3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in glucose metabolism, leading to altered cellular glucose levels . Furthermore, 3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole can impact cell signaling pathways by interacting with key proteins, thereby influencing various cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes such as alpha-glucosidase and alpha-amylase, inhibiting their activity and reducing glucose production . Additionally, it can interact with transcription factors and other regulatory proteins, leading to changes in gene expression that affect cellular metabolism and function . These interactions highlight the compound’s potential as a therapeutic agent in metabolic disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole have been observed to change over time. The compound exhibits stability under various conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of 3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant adverse effects . At higher doses, toxic effects such as liver damage and metabolic disturbances have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound has been shown to affect pathways related to carbohydrate metabolism, leading to changes in glucose and glycogen levels . Additionally, it can influence lipid metabolism by interacting with enzymes involved in fatty acid synthesis and degradation . These interactions highlight the compound’s potential impact on overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through specific transporters and distributed to different cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole plays a critical role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular distribution of the compound can affect its interactions with biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
3-ethyl-5-(1-pyrrolidin-3-yltriazol-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O/c1-2-9-12-10(17-14-9)8-6-16(15-13-8)7-3-4-11-5-7/h6-7,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRFCZOFHLCZDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CN(N=N2)C3CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1446090.png)










